6-Methylpyrrolo[2,3-d]pyrimidin-4-one
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Overview
Description
6-Methylpyrrolo[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyrimidine ring. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylpyrrolo[2,3-d]pyrimidin-4-one can be achieved through various synthetic routes. One common method involves the condensation of 6-aminopyrimidine with ethoxymethylenemalonic ester, followed by cyclization at high temperatures. This reaction typically requires a mixture of diphenyl oxide and biphenyl as solvents and is conducted at temperatures around 250°C .
Another approach involves the use of microwave-assisted synthesis, which has been shown to be an efficient and robust method for preparing pyrrolopyrimidine derivatives. This method involves the reaction of appropriate starting materials under microwave irradiation, leading to the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Methylpyrrolo[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Substitution reactions may involve reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrrolopyrimidine derivatives .
Scientific Research Applications
6-Methylpyrrolo[2,3-d]pyrimidin-4-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and protein-DNA binding.
Medicine: The compound has shown potential as a kinase inhibitor, making it a candidate for anticancer drug development.
Mechanism of Action
The mechanism of action of 6-Methylpyrrolo[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the activity of protein kinases, which play a crucial role in cell signaling and regulation. By binding to the active site of these kinases, the compound can prevent their phosphorylation activity, leading to the inhibition of cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
- Pyrido[2,3-d]pyrimidin-5-one
- Pyrido[2,3-d]pyrimidin-7-one
- Pyrimidino[4,5-d][1,3]oxazine
Uniqueness
6-Methylpyrrolo[2,3-d]pyrimidin-4-one is unique due to its specific structural features and biological activities. Compared to similar compounds, it has shown distinct kinase inhibitory properties and potential as an anticancer agent. Its ability to induce apoptosis and inhibit multiple kinases makes it a valuable compound in medicinal chemistry and drug development .
Properties
Molecular Formula |
C7H5N3O |
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Molecular Weight |
147.13 g/mol |
IUPAC Name |
6-methylpyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C7H5N3O/c1-4-2-5-6(10-4)8-3-9-7(5)11/h2-3H,1H3 |
InChI Key |
IJOYGTNHRUXVMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC=NC(=O)C2=C1 |
Origin of Product |
United States |
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